Enhanced Lipophilicity (XLogP3) Relative to Dihalogenated and Mono-Halogenated Analogs
The target compound exhibits an XLogP3 value of 3.1, which is 0.08 units higher than 4-bromo-3-chlorobenzonitrile (3.02), 0.64 units higher than 4-bromo-3-fluorobenzonitrile (2.46), and 0.75 units higher than 3-chloro-5-fluorobenzonitrile (2.35) [1][2][3]. In drug discovery campaigns, even small increases in logP can significantly enhance membrane permeability and oral bioavailability, and the consistent elevation across multiple comparator pairs demonstrates a robust trend attributable to the unique Br/Cl/F triad .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-Bromo-3-chlorobenzonitrile (3.02); 4-Bromo-3-fluorobenzonitrile (2.46); 3-Chloro-5-fluorobenzonitrile (2.35) |
| Quantified Difference | +0.08, +0.64, +0.75 |
| Conditions | Computed XLogP3 (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane diffusion, reducing the number of synthetic iterations needed to optimize ADME properties.
- [1] Kuujia. Cas no 1427439-38-0 (4-Bromo-3-chloro-5-fluorobenzonitrile). XLogP3 = 3.1. URL: https://www.kuujia.com/cas-1427439-38-0.html View Source
- [2] PubChem. 4-Bromo-3-chlorobenzonitrile – Compound Summary. XLogP3 = 3.0. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzonitrile View Source
- [3] PubChem. 3-Chloro-5-fluorobenzonitrile – Compound Summary. XLogP3 = 2.4. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorobenzonitrile View Source
